molecular formula C17H12ClNO3S B3015819 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one CAS No. 2034416-66-3

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

Cat. No. B3015819
CAS RN: 2034416-66-3
M. Wt: 345.8
InChI Key: NAXBXCYFXPXVMI-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It is related to the class of thienopyridines . Thienopyridines are a class of compounds that have been found to have various biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thienopyridine core, which is a heterocyclic compound containing sulfur and nitrogen. The compound also contains a carbonyl group attached to the thienopyridine ring . Further analysis would require more specific information or computational chemistry tools.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Tetrahydrothieno[3,2-c]pyridin-2(4H)-one : This compound is a key intermediate in the synthesis of new antithrombotic drugs, using alkylation, oxidation, and deprotection reactions starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Pan Xian-hua, 2011).

  • Efficient Synthesis via Modified Pictet-Spengler Reaction : A synthesis method involving trifluoroacetic acid-catalyzed cyclization of formyliminium ion, producing various substituent tetrahydrothieno[3,2-c]pyridines (M. Kitabatake, Akinobu Hashimoto, T. Saitoh, 2010).

Structural and Chemical Analysis

  • Construction of Novel Heterocyclic Systems : Utilization of a similar compound for creating diverse heterocyclic systems linked to furo[3,2-g]chromene, showing antimicrobial and anticancer activities (M. Ibrahim, et al., 2022).

  • Acid-Catalysed Cyclization Studies : Research on the reactions of similar compounds in trifluoroacetic acid, leading to the formation of tetrahydrothieno[3,2-c]pyridines (C. Schneider, K. Pook, 1986).

  • Domino Reactions for Novel Synthesis : Examination of domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines (L. G. Voskressensky, et al., 2014).

Applications in Material Science

  • Corrosion Inhibition Studies : Investigation of chromenopyridin derivatives as environmentally benign corrosion inhibitors for steel in hydrochloric acid (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

  • Crystal Structure Analysis : Structural analysis of a similar compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, revealing insights into molecular interactions and arrangement (Y. Ishikawa, 2015).

  • Nanocatalyst in Chemical Synthesis : Utilization of a related compound in the synthesis of diverse and densely functionalized 2-amino-4H-chromene derivatives, highlighting the role as a promising nanocatalyst (Esmayeel Abbaspour-Gilandeh, et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the range of activities observed for related thienopyridines, it could be of interest in various areas of medicinal chemistry .

properties

IUPAC Name

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXBXCYFXPXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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